5-Nitrophthalazine-1-carbonitrile

Catalog No.
S12221464
CAS No.
M.F
C9H4N4O2
M. Wt
200.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitrophthalazine-1-carbonitrile

Product Name

5-Nitrophthalazine-1-carbonitrile

IUPAC Name

5-nitrophthalazine-1-carbonitrile

Molecular Formula

C9H4N4O2

Molecular Weight

200.15 g/mol

InChI

InChI=1S/C9H4N4O2/c10-4-8-6-2-1-3-9(13(14)15)7(6)5-11-12-8/h1-3,5H

InChI Key

HKHJMWCFDMEHOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=NC=C2C(=C1)[N+](=O)[O-])C#N

5-Nitrophthalazine-1-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a phthalazine moiety and a nitro group. The chemical formula for this compound is C10H6N4O2. The presence of the nitro group at the 5-position of the phthalazine ring significantly influences its chemical properties and biological activities. Phthalazines are bicyclic compounds that consist of two fused aromatic rings, which contribute to the compound's stability and reactivity.

  • Nucleophilic Substitution Reactions: The carbonitrile group can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's reactivity and biological profile.
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions, particularly with alkenes or alkynes, resulting in diverse heterocyclic compounds.

5-Nitrophthalazine-1-carbonitrile exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of phthalazine compounds can possess antibacterial and antifungal activities.
  • Anticancer Activity: Some research indicates that phthalazine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, contributing to its potential therapeutic applications.

The synthesis of 5-nitrophthalazine-1-carbonitrile typically involves several steps:

  • Formation of Phthalazine: Starting from phthalic anhydride, a reaction with hydrazine hydrate leads to the formation of phthalazine.
  • Nitration: The phthalazine is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 5-position.
  • Carbonitrilation: Finally, a reaction with sodium cyanide or another suitable cyanide source introduces the carbonitrile group at the 1-position.

These steps can be optimized using various solvents and reaction conditions to improve yield and purity.

5-Nitrophthalazine-1-carbonitrile has several applications in different fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for drug development targeting microbial infections and cancer.
  • Material Science: Its unique structural properties make it suitable for developing materials with specific electronic or optical characteristics.
  • Agricultural Chemicals: Potential applications in agrochemicals due to its antimicrobial properties.

Interaction studies involving 5-nitrophthalazine-1-carbonitrile often focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Assessing how well the compound interacts with proteins can provide insights into its mechanism of action.
  • Molecular Docking Studies: Computational studies help predict how this compound binds to enzymes or receptors, aiding in drug design.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 5-nitrophthalazine-1-carbonitrile. Here are some notable examples:

Compound NameStructure TypeKey Features
PhthalazineBicyclic aromaticBase structure; lacks nitro and carbonitrile groups
5-AminophthalazineBicyclic aromaticContains an amino group; potential for further derivatization
2-NitrophthalazineBicyclic aromaticNitro group at a different position; altered reactivity
4-NitrophthalazineBicyclic aromaticDifferent position of nitro group; varying biological activity

Uniqueness

5-Nitrophthalazine-1-carbonitrile stands out due to its specific combination of functional groups (nitro and carbonitrile) at defined positions on the phthalazine ring. This unique arrangement contributes to its distinctive reactivity profiles and biological activities compared to other similar compounds. Its potential as a lead compound in drug development further emphasizes its importance in medicinal chemistry.

XLogP3

1

Hydrogen Bond Acceptor Count

5

Exact Mass

200.03342538 g/mol

Monoisotopic Mass

200.03342538 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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